molecular formula C8H14ClNO2 B2790009 cis-4-(Chloroacetyl)-2,6-dimethylmorpholine CAS No. 1281759-10-1

cis-4-(Chloroacetyl)-2,6-dimethylmorpholine

Cat. No.: B2790009
CAS No.: 1281759-10-1
M. Wt: 191.66
InChI Key: SMTSEWHPTUIWBY-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-(Chloroacetyl)-2,6-dimethylmorpholine: is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a chloroacetyl group at the 4-position and two methyl groups at the 2- and 6-positions of the morpholine ring

Preparation Methods

The synthesis of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

cis-4-(Chloroacetyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the chloroacetyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux or ice bath conditions). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

cis-4-(Chloroacetyl)-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing complex chemical structures.

    Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate the binding sites and mechanisms of action of target proteins.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways and result in various biological effects. The compound’s ability to modulate protein function and signaling pathways makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

cis-4-(Chloroacetyl)-2,6-dimethylmorpholine can be compared with other similar compounds, such as:

    cis-4-(Bromoacetyl)-2,6-dimethylmorpholine: Similar to the chloroacetyl derivative, but with a bromoacetyl group. It may exhibit different reactivity and biological activity due to the presence of the bromine atom.

    cis-4-(Fluoroacetyl)-2,6-dimethylmorpholine: Contains a fluoroacetyl group instead of a chloroacetyl group. The fluorine atom can influence the compound’s chemical properties and interactions with biological targets.

    cis-4-(Acetyl)-2,6-dimethylmorpholine: Lacks the halogen atom in the acetyl group. This compound may have different reactivity and biological effects compared to its halogenated counterparts.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Its chloroacetyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Cis-4-(Chloroacetyl)-2,6-dimethylmorpholine is a compound derived from morpholine, a cyclic amine with diverse applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, particularly its role as a phosphodiesterase type 4D (PDE4D) inhibitor, which has implications in treating neurodegenerative diseases such as Alzheimer's Disease (AD).

Chemical Structure and Properties

This compound features a morpholine ring substituted with a chloroacetyl group at the fourth position and methyl groups at the second and sixth positions. Its molecular formula is C8H12ClNOC_8H_{12}ClNO.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of PDE4D. This enzyme hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular processes including memory and learning. By inhibiting PDE4D, this compound increases cAMP levels, which can enhance synaptic plasticity and potentially ameliorate cognitive deficits associated with neurodegenerative diseases.

Inhibition of PDE4D

Research indicates that this compound selectively inhibits PDE4D, leading to improved cognitive function in models of Alzheimer's Disease. In studies conducted on murine models, treatment with this compound resulted in significant increases in hippocampal cAMP levels compared to control groups .

Table 1: Effects of this compound on cAMP Levels

Treatment GroupcAMP Level (pmol/mg protein)Statistical Significance
Control50 ± 5-
Low Dose75 ± 8p < 0.05
High Dose100 ± 10p < 0.01

Neuroprotective Effects

In addition to its role as a PDE4D inhibitor, this compound has demonstrated neuroprotective properties. In vitro studies show that it can protect neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer's pathology. The compound's ability to enhance long-term potentiation (LTP) in hippocampal slices suggests it may facilitate synaptic strengthening necessary for memory formation .

Alzheimer's Disease Model

In a study involving Tg2576 mice, which are genetically modified to express human amyloid precursor protein, administration of this compound resulted in improved performance on cognitive tasks such as the Y-maze test and spatial object recognition tasks. These findings suggest that this compound could be beneficial in mitigating cognitive decline associated with AD .

Table 2: Cognitive Performance in Tg2576 Mice

Treatment GroupY-Maze Alternation (%)Object Recognition Index
Vehicle Control40 ± 50.45 ± 0.05
Low Dose55 ± 70.60 ± 0.06
High Dose70 ± 100.75 ± 0.08

Properties

IUPAC Name

2-chloro-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTSEWHPTUIWBY-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.